

Section 1: Introduction and Compound Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-Ethylmorpholine

Cat. No.: B1604341

[Get Quote](#)

(S)-2-Ethylmorpholine is a heterocyclic compound belonging to the morpholine family.^[1] Morpholine and its derivatives are pivotal structural motifs in modern medicinal chemistry and drug development, serving as building blocks for a wide array of therapeutic agents, including anticancer, antidepressant, and antibiotic drugs.^{[2][3][4]} Given its prevalence in synthetic protocols, a comprehensive understanding of its properties and safe handling is paramount for researchers, scientists, and drug development professionals to ensure a secure laboratory environment and the integrity of their work.

This guide provides an in-depth analysis of the safety and handling protocols for **(S)-2-Ethylmorpholine**. It moves beyond a simple recitation of rules to explain the causality behind each procedural step, grounding every recommendation in established chemical safety principles. The objective is to equip laboratory personnel with the expertise to manage this compound responsibly, mitigating risks and establishing a self-validating system of safety.

Table 1: Physicochemical Properties of **(S)-2-Ethylmorpholine**

Property	Value	Source
CAS Number	74572-14-8	[1]
Molecular Formula	C ₆ H ₁₃ NO	[5]
Molecular Weight	115.17 g/mol	[5] [6]
Appearance	Liquid (typically colorless)	[5] [7]
Boiling Point	Approx. 161 - 163 °C	[5]
Density	Approx. 0.92 g/cm ³	[5]
Flash Point	Approx. 54 °C	[5]

| Water Solubility | Miscible |[\[5\]](#) |

Section 2: Hazard Identification and Toxicological Profile

(S)-2-Ethylmorpholine, as a member of the organic amine and morpholine family, presents several potential hazards that necessitate careful handling. While specific toxicological data for the (S)-enantiomer is limited, the known hazards of the racemic mixture, the parent morpholine compound, and similar amines provide a strong basis for a conservative risk assessment. The primary hazards are associated with its corrosivity, flammability, and potential toxicity upon exposure.

GHS Hazard Classifications and Health Effects:

Based on data for 2-ethylmorpholine and the highly analogous morpholine, the following hazards should be anticipated:

- Skin Corrosion/Irritation: Amines are well-known skin irritants and can be corrosive.[\[8\]](#) Direct contact can cause severe skin burns and damage.[\[9\]](#)[\[10\]](#) Prolonged or repeated exposure can lead to dermatitis.
- Serious Eye Damage: Contact with the liquid or its vapors can cause severe eye irritation and potentially irreversible damage.[\[10\]](#) The corrosive nature of amines poses a significant

risk to ocular tissue.

- Acute Toxicity (Inhalation, Dermal, Oral): The parent compound, morpholine, is classified as toxic if inhaled or in contact with skin, and harmful if swallowed.[9][11] High concentrations of vapors can irritate the respiratory tract, and systemic effects may occur following absorption through any route of exposure.[12]
- Reproductive Toxicity: Morpholine is suspected of damaging fertility or the unborn child, a serious long-term hazard that underscores the need for stringent exposure controls.[9]
- Flammability: With a flash point of approximately 54°C, **(S)-2-Ethylmorpholine** is a combustible liquid.[5] Its vapors can form explosive mixtures with air, especially at elevated temperatures, and may travel to a source of ignition and flash back.[9][12]

Chemical Reactivity: **(S)-2-Ethylmorpholine** is incompatible with strong oxidizing agents and strong acids, with which it can react violently.[5][8] It may also attack certain metals like copper and aluminum.[8]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Mitigating the hazards outlined above requires a multi-layered approach, starting with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE). The principle of causality is critical here: engineering controls are the primary barrier because they isolate the hazard at the source, while PPE serves as the essential last line of defense for the operator.

Engineering Controls:

- Chemical Fume Hood: All handling of **(S)-2-Ethylmorpholine**, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most effective way to prevent the inhalation of vapors and contain any accidental releases.[13]
- Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors in the general workspace.[14][15]

- Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is mandatory in any area where the compound is handled.[12] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE):

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Table 2: Recommended PPE for Laboratory Operations

Operation	Eye Protection	Hand Protection	Body Protection	Respiratory Protection
Weighing/Transferring	Chemical safety goggles and face shield	Chemical-resistant gloves (Nitrile or Neoprene)	Laboratory coat	Not generally required if performed in a fume hood.
Solution Preparation	Chemical safety goggles and face shield	Chemical-resistant gloves (Nitrile or Neoprene)	Chemical-resistant apron over a laboratory coat	Not generally required if performed in a fume hood.
Reaction Work-up	Chemical safety goggles and face shield	Chemical-resistant gloves (Nitrile or Neoprene)	Chemical-resistant apron over a laboratory coat	Recommended to be performed in a chemical fume hood.

| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls | NIOSH-approved respirator with an organic vapor cartridge.[16] |

Rationale: A face shield is recommended in addition to goggles for operations with a higher splash risk, providing full-face protection.[16] A chemical-resistant apron adds a necessary layer of protection against larger spills that could saturate a standard lab coat.[16] Respirators are reserved for non-routine situations like spill cleanup where vapor concentrations may exceed safe limits.[14]

Section 4: Standard Operating Procedure for Safe Handling and Storage

A self-validating safety protocol is one that is clear, systematic, and accounts for the entire lifecycle of the chemical in the laboratory. The following step-by-step procedure provides a framework for the safe management of **(S)-2-Ethylmorpholine**.

Experimental Protocol: General Handling

- Pre-Handling Risk Assessment: Before any new procedure, conduct a risk assessment. Review the Safety Data Sheet (SDS) and understand the specific hazards of all reactants and solvents involved.[\[13\]](#)
- Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before retrieving the chemical from storage.
- Don PPE: Put on all required PPE as specified in Table 2. Ensure gloves are inspected for any signs of degradation or punctures.
- Work in Fume Hood: Transport the chemical container in a secondary containment carrier to the chemical fume hood. Perform all manipulations within the hood with the sash at the lowest practical height.
- Dispensing: When transferring the liquid, use only non-sparking tools and ensure that both the source and receiving containers are grounded and bonded to prevent static electricity discharge, which could ignite flammable vapors.[\[9\]](#)[\[11\]](#)[\[17\]](#)
- Post-Handling: Tightly seal the container immediately after use.[\[5\]](#) Decontaminate the exterior of the container and any equipment used.
- Personal Hygiene: After handling is complete and before leaving the laboratory, remove PPE and wash hands and any exposed skin thoroughly with soap and water.[\[11\]](#)[\[12\]](#) Do not eat, drink, or smoke in areas where chemicals are handled.[\[11\]](#)

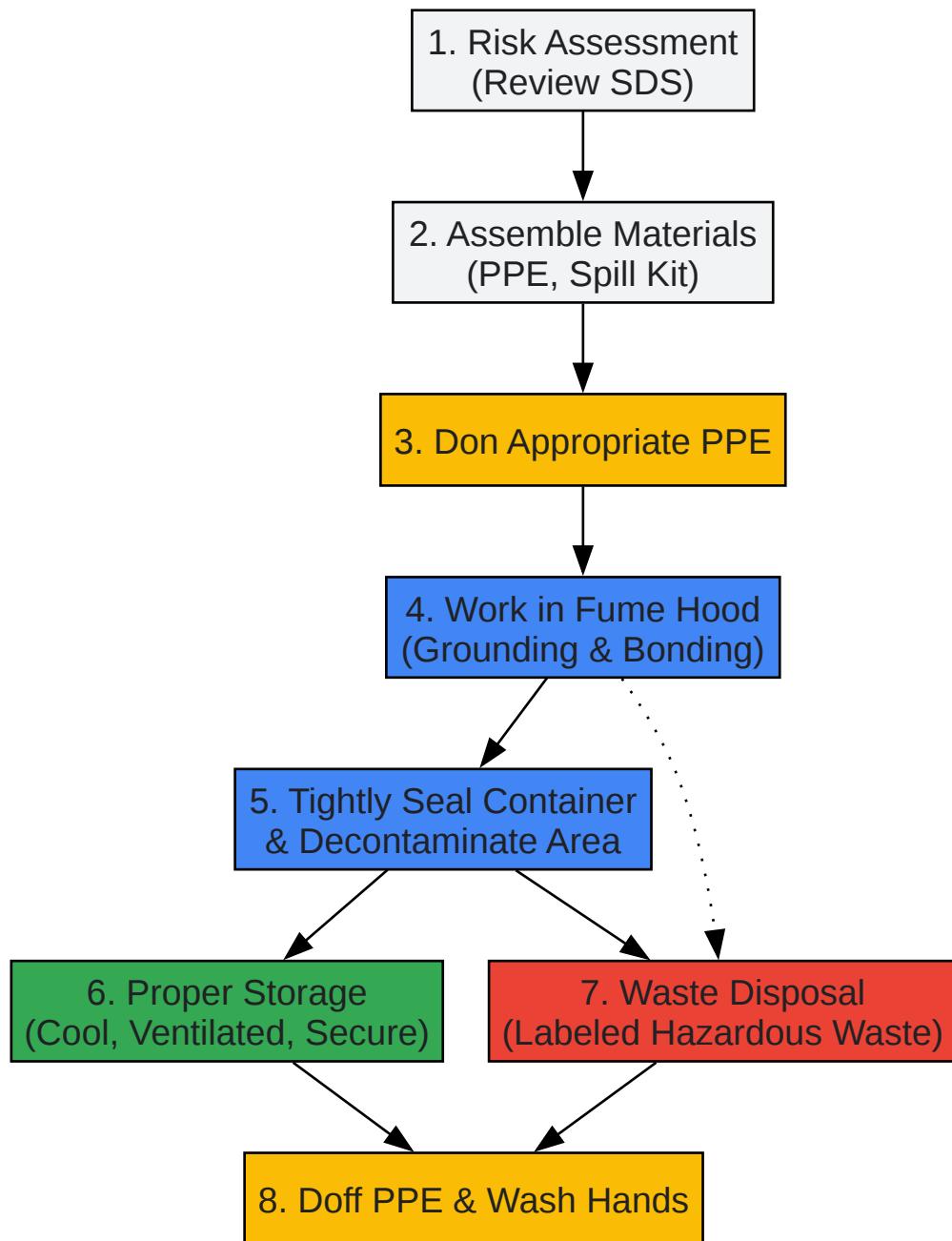


Diagram 1: General Safe Handling Workflow

[Click to download full resolution via product page](#)

Diagram 1: General Safe Handling Workflow

Storage Requirements:

Proper storage is crucial to prevent degradation, accidental release, and dangerous reactions.

- Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[5] It should be kept away from heat sources, open flames, and direct sunlight.[5][18]
- Container: Keep the container tightly sealed to prevent the escape of vapors and contamination.[5]
- Segregation: Store **(S)-2-Ethylmorpholine** away from incompatible materials, particularly strong oxidizing agents and acids.[5][18]
- Cabinet: Use a dedicated, properly labeled chemical storage cabinet.[5]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before working with the compound.

Experimental Protocol: Emergency Response

1. Chemical Spill:

- Minor Spill (inside a fume hood):
 - Alert nearby personnel.
 - Wearing appropriate PPE (Table 2), absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a spill pillow.[19]
 - Do not use combustible materials like paper towels to absorb the initial spill.
 - Collect the contaminated absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[20][21]
 - Wipe the area with a suitable decontaminating solution and then soap and water.
- Major Spill (outside a fume hood or large volume):
 - Evacuate the immediate area and alert all personnel.[17]
 - If the spill is flammable, shut off all ignition sources.[17]
 - Close the laboratory doors to contain the vapors.
 - Contact your institution's Environmental Health and Safety (EHS) office and emergency services immediately.
 - Do not attempt to clean up a major spill unless you are trained and equipped to do so.

2. Personal Exposure:

- Skin Contact: Immediately go to the nearest safety shower.[19] While showering, remove all contaminated clothing.[19] Flush the affected skin with copious amounts of water for at least 15 minutes.[19] Seek immediate medical attention.[22]
- Eye Contact: Immediately go to the nearest eyewash station.[19] Hold the eyelids open and flush the eyes with a gentle stream of water for at least 15 minutes.[19] Remove contact lenses after the first few minutes of flushing, if possible.[19] Seek immediate medical attention.[22]
- Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult or has stopped, administer artificial respiration (if trained to do so) and call for emergency medical assistance.[10][22]
- Ingestion: Do NOT induce vomiting.[10][22] If the person is conscious, rinse their mouth thoroughly with water.[10] Seek immediate medical attention.[19]

3. Fire:

- If a fire occurs, activate the nearest fire alarm and alert personnel.
- If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it using a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[8][12] Do not use water jets, as this may spread the flammable liquid.[12]
- If the fire is large or containers are involved, evacuate the area immediately.[12]
- Cool fire-exposed containers with a water spray from a safe distance to prevent them from exploding.[12]

Start [label="INCIDENT OCCURS", fillcolor="#202124", shape=ellipse];

Spill [label="Chemical Spill", fillcolor="#FBBC05",
fontcolor="#202124"]; Exposure [label="Personal Exposure",
fillcolor="#EA4335"]; Fire [label="Fire", fillcolor="#EA4335"];

MinorSpill [label="Minor Spill\n(in fume hood)", fillcolor="#4285F4"];
MajorSpill [label="Major Spill\n(outside hood)", fillcolor="#EA4335"];
SkinEye [label="Skin / Eye Contact", fillcolor="#EA4335"];
InhaleIngest [label="Inhalation / Ingestion", fillcolor="#EA4335"];
SmallFire [label="Small / Incipient", fillcolor="#FBBC05",
fontcolor="#202124"]; LargeFire [label="Large / Spreading",
fillcolor="#EA4335"];

```
Absorb [label="Absorb with Inert Material\nCollect for Waste Disposal", fillcolor="#F1F3F4", fontcolor="#202124"]; EvacuateSpill [label="Evacuate Area\nShut Off Ignition Sources\nCall EHS/Emergency", fillcolor="#F1F3F4", fontcolor="#202124"]; Flush [label="Use Safety Shower / Eyewash\nFor at least 15 minutes", fillcolor="#F1F3F4", fontcolor="#202124"]; FreshAir [label="Move to Fresh Air", fillcolor="#F1F3F4", fontcolor="#202124"]; Medical [label="SEEK IMMEDIATE\nMEDICAL ATTENTION", fillcolor="#EA4335", shape=cds]; Extinguish [label="Use Appropriate Extinguisher\n(CO2, Dry Chem, Foam)", fillcolor="#F1F3F4", fontcolor="#202124"]; EvacuateFire [label="Activate Alarm\nEvacuate Area\nCall Emergency", fillcolor="#F1F3F4", fontcolor="#202124"];
```

Start -> Spill; Start -> Exposure; Start -> Fire;

Spill -> MinorSpill; Spill -> MajorSpill; MinorSpill -> Absorb; MajorSpill -> EvacuateSpill;

Exposure -> SkinEye; Exposure -> InhaleIngest; SkinEye -> Flush -> Medical; InhaleIngest -> FreshAir -> Medical;

Fire -> SmallFire; Fire -> LargeFire; SmallFire -> Extinguish; LargeFire -> EvacuateFire; }

Diagram 2: Emergency Response Decision Tree

Section 6: Waste Management and Disposal

Chemical waste generators are responsible for the proper disposal of hazardous materials.[\[18\]](#) **(S)-2-Ethylmorpholine** and any materials contaminated with it must be treated as hazardous waste.

Disposal Procedure:

- Waste Segregation: Do not mix **(S)-2-Ethylmorpholine** waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

- Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[23] The container must have a secure, tight-fitting lid.[23]
- Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "**(S)-2-Ethylmorpholine**," and a clear description of the associated hazards (e.g., "Flammable," "Corrosive").[23]
- Accumulation: Store the waste container in a designated satellite accumulation area, away from general work areas and with secondary containment.
- Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[23] Do not dispose of this chemical down the drain or in the regular trash. [14][23]

Section 7: Conclusion

(S)-2-Ethylmorpholine is a valuable compound in research and development, but it demands respect and careful management. Its potential hazards—corrosivity, toxicity, and flammability—are significant but can be effectively controlled through the diligent application of the principles and protocols outlined in this guide. By integrating a deep understanding of the compound's risks with robust engineering controls, appropriate PPE, and thorough emergency preparedness, researchers can ensure a safe environment that fosters scientific advancement without compromising personal or collective well-being.

Section 8: References

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATICA COMERCIAL. Retrieved January 5, 2026, from
- **(S)-2-Ethylmorpholine**. (n.d.). CymitQuimica. Retrieved January 5, 2026, from
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved January 5, 2026, from
- (2S)-2-Ethylmorpholine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price. (n.d.). Bouling Chemical Co., Limited. Retrieved January 5, 2026, from

- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved January 5, 2026, from
- Personal protective equipment for handling 1-cyclopentyl-N-methyl-methanamine. (n.d.). Benchchem. Retrieved January 5, 2026, from
- AMINES, [CORROSIVE LIQUID]. (n.d.). NOAA - CAMEO Chemicals. Retrieved January 5, 2026, from
- Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Retrieved January 5, 2026, from
- Safety Data Sheet. (n.d.). CDN Isotopes. Retrieved January 5, 2026, from
- 2-Ethylmorpholine. (n.d.). PubChem - NIH. Retrieved January 5, 2026, from
- Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety. Retrieved January 5, 2026, from
- Appendix L – What to Do in a Chemical Emergency. (n.d.). EPA. Retrieved January 5, 2026, from
- Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work. Retrieved January 5, 2026, from
- **(S)-2-Ethylmorpholine** CAS#: 74572-14-8. (n.d.). ChemicalBook. Retrieved January 5, 2026, from
- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 5, 2026, from
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich. Retrieved January 5, 2026, from
- Section 1. Identification Section 2. Hazards identification. (n.d.). SPS | Solvents & Petroleum Service, Inc. Retrieved January 5, 2026, from
- SAFETY DATA SHEET. (2010, February 25). Fisher Scientific. Retrieved January 5, 2026, from

- Morpholine. (n.d.). Santa Cruz Biotechnology. Retrieved January 5, 2026, from
- Emergency Response & PPE. (2020, March 9). Ammonia Refrigeration PSM. Retrieved January 5, 2026, from
- A-5-19. (n.d.). Retrieved January 5, 2026, from
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved January 5, 2026, from
- Ethylmorpholine. (n.d.). PubChem - NIH. Retrieved January 5, 2026, from
- 2-ETHYLMORPHOLINE. (n.d.). ChemicalBook. Retrieved January 5, 2026, from
- Morpholine. (n.d.). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. Retrieved January 5, 2026, from
- ETHYLMORPHOLINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 5, 2026, from
- Morpholine - SAFETY DATA SHEET. (2020, March 16). Thames River Chemical Corp. Retrieved January 5, 2026, from
- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved January 5, 2026, from
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved January 5, 2026, from
- GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved January 5, 2026, from
- Safety Data Sheet Morpholine. (2022, October 1). Redox. Retrieved January 5, 2026, from
- SAFETY DATA SHEET. (n.d.). Retrieved January 5, 2026, from
- Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Retrieved January 5, 2026, from

- An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). International Journal of Health Sciences. Retrieved January 5, 2026, from
- Chapter 7 Chemical Disposal Procedures. (n.d.). BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. Retrieved January 5, 2026, from
- GHS Hazardous Chemical Information List. (n.d.). Retrieved January 5, 2026, from
- Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. (n.d.). Benchchem. Retrieved January 5, 2026, from
- (PDF) Morpholines. Synthesis and Biological Activity. (2013, August 9). ResearchGate. Retrieved January 5, 2026, from
- MORPHOLINE. (n.d.). atamankimya.com. Retrieved January 5, 2026, from
- Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from
- 2-ethylmorpholine AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved January 5, 2026, from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (S)-2-Ethylmorpholine | CymitQuimica [cymitquimica.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atamankimya.com [atamankimya.com]
- 5. (2S)-2-Ethylmorpholine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [chemheterocycles.com]
- 6. 2-Ethylmorpholine | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. trc-corp.com [trc-corp.com]
- 12. nj.gov [nj.gov]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. benchchem.com [benchchem.com]
- 17. solventsandpetroleum.com [solventsandpetroleum.com]
- 18. fishersci.com [fishersci.com]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. files.dep.state.pa.us [files.dep.state.pa.us]
- 22. fishersci.com [fishersci.com]
- 23. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Section 1: Introduction and Compound Profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1604341#safety-and-handling-of-s-2-ethylmorpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com